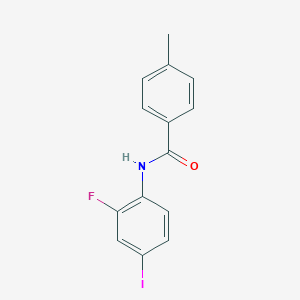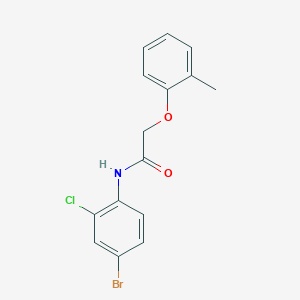![molecular formula C22H20ClN3O3 B244063 N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244063.png)
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide, commonly known as FCPR03, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. FCPR03 is a benzamide derivative that belongs to the class of piperazine compounds. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-angiogenic properties, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of FCPR03 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in tumor growth and inflammation. FCPR03 has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in tumor invasion and metastasis. FCPR03 has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
FCPR03 has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the treatment of cancer. FCPR03 has also been shown to inhibit the migration and invasion of cancer cells, which is important for preventing tumor metastasis. Additionally, FCPR03 has been shown to reduce the production of pro-inflammatory cytokines, which is important for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of FCPR03 is that it is a synthetic compound, which means that it can be easily synthesized in large quantities and with high purity. This makes it a useful tool for laboratory experiments. However, one limitation of FCPR03 is that its mechanism of action is not fully understood, which makes it difficult to optimize its use for therapeutic applications.
Orientations Futures
There are several future directions for the study of FCPR03. One direction is to further investigate its mechanism of action, which could lead to the development of more effective drugs that target the same pathways. Another direction is to test the efficacy of FCPR03 in animal models and clinical trials, which could lead to its approval for therapeutic use. Additionally, FCPR03 could be modified to improve its pharmacokinetic properties, such as its solubility and bioavailability, which could make it a more effective drug.
Méthodes De Synthèse
The synthesis of FCPR03 involves the reaction of 3-chloro-4-nitroaniline with 2-furoylpiperazine in the presence of a reducing agent such as tin (II) chloride. The resulting product is then treated with benzoyl chloride to yield FCPR03. The synthesis method has been optimized to ensure high yields and purity of the final product.
Applications De Recherche Scientifique
FCPR03 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. FCPR03 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, FCPR03 has been shown to have anti-angiogenic properties, which makes it a potential candidate for the treatment of diseases such as diabetic retinopathy and age-related macular degeneration.
Propriétés
Formule moléculaire |
C22H20ClN3O3 |
|---|---|
Poids moléculaire |
409.9 g/mol |
Nom IUPAC |
N-[3-chloro-4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C22H20ClN3O3/c23-18-15-17(24-21(27)16-5-2-1-3-6-16)8-9-19(18)25-10-12-26(13-11-25)22(28)20-7-4-14-29-20/h1-9,14-15H,10-13H2,(H,24,27) |
Clé InChI |
VEBFMOYLQAIVFW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)Cl)C(=O)C4=CC=CO4 |
SMILES canonique |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)Cl)C(=O)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-fluoro-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B243980.png)
![4-ethyl-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243981.png)

![N-{4-[(4-isopropylbenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243986.png)
![N-{4-[(3,4-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243987.png)
![N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243988.png)

![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3-methoxy-2-naphthamide](/img/structure/B243995.png)
![N-[4-(isobutyrylamino)-2-methylphenyl]benzamide](/img/structure/B243996.png)
![N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B243997.png)
![N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243998.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B243999.png)
![N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B244000.png)
![N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide](/img/structure/B244006.png)